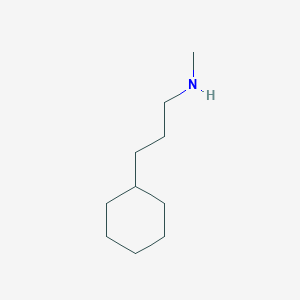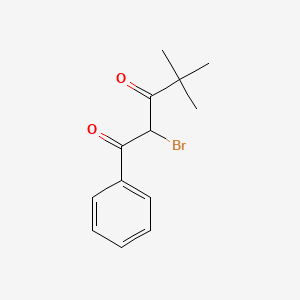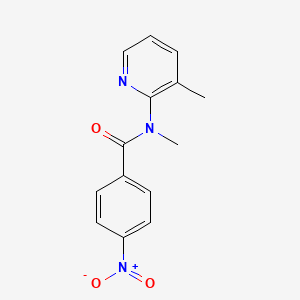
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate is a complex organic compound characterized by its multiple benzoyloxy groups and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate typically involves the esterification of appropriate precursors under controlled conditions. The reaction often requires the use of benzoyl chloride and a suitable alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the pyran ring.
Reduction: Reduction reactions can be used to modify the carbonyl group within the pyran ring.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyran ring structure may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzoyloxy)phenyl benzoate
- 4-(benzoyloxy)methyl benzoate
- 4-(benzoyloxy)-2-methyl benzoate
Uniqueness
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate is unique due to its combination of multiple benzoyloxy groups and a pyran ring. This structural arrangement provides distinct chemical properties and reactivity patterns compared to other similar compounds.
Properties
CAS No. |
52080-38-3 |
|---|---|
Molecular Formula |
C27H20O8 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O8/c28-23-22(34-25(30)19-12-6-2-7-13-19)16-21(17-32-24(29)18-10-4-1-5-11-18)33-27(23)35-26(31)20-14-8-3-9-15-20/h1-16,21,27H,17H2 |
InChI Key |
NOKKFSNWQIZOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C=C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)
![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)


![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
